(2-Biphenyl)methylzinc bromide
Description
(2-Biphenyl)methylzinc bromide is an organozinc compound with the molecular formula C13H11BrZn. It is widely used in organic synthesis due to its ability to form carbon-carbon bonds, making it a valuable reagent in the field of organometallic chemistry .
Properties
IUPAC Name |
bromozinc(1+);1-methanidyl-2-phenylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11.BrH.Zn/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12;;/h2-10H,1H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHOCAPOXDNBGL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=CC=C1C2=CC=CC=C2.[Zn+]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404933 | |
| Record name | Bromozinc(1+) ([1,1'-biphenyl]-2-yl)methanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312624-17-2 | |
| Record name | Bromozinc(1+) ([1,1'-biphenyl]-2-yl)methanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Biphenyl)methylzinc bromide can be synthesized through the reaction of (2-biphenyl)methyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction typically requires an inert atmosphere to prevent oxidation and moisture contamination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Cross-Coupling Reactions
(2-Biphenyl)methylzinc bromide participates in transmetalation-driven cross-coupling reactions, particularly with palladium or nickel catalysts. These reactions enable the formation of carbon-carbon bonds, critical in pharmaceutical and material science applications.
Key Mechanisms:
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Transmetalation : The biphenylmethyl group transfers to transition metals (e.g., Pd⁰ or Ni⁰) to form intermediate organometallic complexes.
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Reductive Elimination : The metal center facilitates bond formation between the transferred biphenylmethyl group and an electrophilic partner (e.g., aryl halides).
Example Reaction:
| Substrate | Catalyst System | Conditions | Product Yield | Reference |
|---|---|---|---|---|
| 4-Iodotoluene | Pd(PPh₃)₄ (5 mol%) | THF, 60°C, 12h | 82% | |
| 2-Bromopyridine | NiCl₂(dppe) (3 mol%) | DMF, 80°C, 8h | 75% |
Nucleophilic Additions
The reagent acts as a nucleophile in additions to carbonyl compounds, producing secondary alcohols or ketones. The biphenyl group’s steric bulk influences regioselectivity.
Reaction Pathways:
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Carbonyl Attack : The zinc-bound carbon attacks electrophilic carbonyl carbons.
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Protonation : Quenching with aqueous acid yields the alcohol product.
Case Study:
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Reaction with benzaldehyde in THF at 0°C afforded (2-biphenyl)methylbenzyl alcohol in 89% yield .
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Competitive side reactions (e.g., over-addition) are suppressed due to steric hindrance from the biphenyl group.
Substitution Reactions
This compound displaces halides or pseudohalides in SN₂-type mechanisms. Its reactivity is moderated by solvent polarity and counterion effects.
Substrate Scope:
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Aryl Bromides : Efficient substitution under mild conditions (e.g., 25°C, THF).
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Allylic Chlorides : Requires elevated temperatures (60–80°C) for complete conversion .
Comparative Reactivity
The biphenylmethyl group confers distinct advantages over simpler organozinc reagents:
| Parameter | This compound | Methylzinc bromide | Ethylzinc iodide |
|---|---|---|---|
| Thermal Stability | High (decomposes >120°C) | Moderate | Low |
| Reaction with CO₂ | Slow | Fast | Moderate |
| Coupling Efficiency* | 82–89% | 70–75% | 65–70% |
*With aryl iodides under standard Pd-catalyzed conditions .
5.2. Polymer Chemistry
The reagent initiates controlled polymerizations of ethylene oxide, yielding polyethers with narrow dispersity (Đ = 1.1–1.3) .
Reaction Optimization Insights
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Solvent Effects : THF enhances solubility and reactivity; DMF accelerates coupling but risks decomposition.
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Catalyst Loading : ≤5 mol% Pd minimizes side reactions while maintaining efficiency .
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Temperature : Reactions typically proceed at 60–80°C, balancing speed and selectivity.
Limitations and Challenges
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Moisture Sensitivity : Requires strict anhydrous conditions.
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Steric Hindrance : Bulky biphenyl group limits reactivity with sterically congested electrophiles.
Scientific Research Applications
(2-Biphenyl)methylzinc bromide has numerous applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Biphenyl)methylzinc bromide involves the nucleophilic attack of the zinc-bound carbon on an electrophilic center. This results in the formation of a new carbon-carbon bond. The zinc atom acts as a stabilizing agent, facilitating the reaction by polarizing the carbon-zinc bond .
Comparison with Similar Compounds
- Phenylzinc bromide
- Benzylzinc bromide
- (4-Methylphenyl)methylzinc bromide
Comparison: (2-Biphenyl)methylzinc bromide is unique due to the presence of the biphenyl group, which provides additional steric and electronic effects. This can influence the reactivity and selectivity of the compound in various reactions, making it distinct from other organozinc reagents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
